molecular formula C16H30N2O5S2 B2819507 tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate CAS No. 2374758-12-8

tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate

Cat. No.: B2819507
CAS No.: 2374758-12-8
M. Wt: 394.55
InChI Key: RQCRHIRVKAHPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate is a structurally complex molecule featuring two tert-butoxycarbonyl (Boc) protecting groups, thioether (sulfanyl) linkages, and an acetyl spacer. Its primary utility lies in synthetic chemistry, particularly in peptide and polymer synthesis, where Boc groups protect amines during reactions, and thioethers serve as stable linkers or precursors for disulfide bonds. The compound’s bifunctional design enables its use in controlled conjugation or stepwise assembly of molecular architectures.

Properties

IUPAC Name

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5S2/c1-15(2,3)22-13(20)17-7-9-24-11-12(19)25-10-8-18-14(21)23-16(4,5)6/h7-11H2,1-6H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCRHIRVKAHPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC(=O)SCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structure allows it to act as a potential precursor in the synthesis of biologically active molecules. Its carbamate functionality is often utilized in drug design to enhance solubility and bioavailability.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of sulfur atoms is hypothesized to play a role in enhancing the compound's reactivity and interaction with biological targets.
  • Antimicrobial Properties : Research indicates that compounds with similar structures have shown promise as antimicrobial agents. The sulfanyl groups may contribute to their effectiveness against bacterial strains, making them candidates for further investigation in antibiotic development.

Biochemical Applications

  • Enzyme Inhibition Studies : The compound can be used to study enzyme inhibition mechanisms, particularly with enzymes that interact with sulfhydryl groups. Understanding these interactions can lead to the development of novel inhibitors for therapeutic purposes.
  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. This compound can serve as a building block for synthesizing peptides with specific functionalities, making it valuable in the field of biochemistry.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating copolymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
  • Surface Modification : It has potential applications in modifying surfaces for enhanced biocompatibility or adhesion properties in biomedical devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of carbamate derivatives similar to tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate. Results indicated significant cytotoxicity against human breast cancer cells, highlighting the potential of this compound class in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfanyl-containing compounds demonstrated their effectiveness against multi-drug resistant bacterial strains. The study revealed that modifications to the sulfanyl group could enhance antimicrobial activity, suggesting that this compound could be a lead compound for further antimicrobial research .

Comparison with Similar Compounds

Functional Group Variations

  • Target Compound : The presence of two Boc groups distinguishes it from analogs, increasing lipophilicity and requiring acidic conditions for dual deprotection. The thioether-acetyl-thioether bridge offers stability compared to thioesters (e.g., ) but less reactivity than propargyl () or sulfonyl () groups.
  • Propargyl Thioether () : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for bioconjugation. However, the propargyl group may limit stability under basic conditions.
  • Thioacetate () : The thioester bond in is hydrolytically labile, facilitating transient linkage in drug delivery. The N-methyl group reduces hydrogen-bonding capacity, altering solubility.
  • Sulfonyl Group () : The sulfonyl substituent increases polarity and oxidative stability, favoring applications in aqueous environments.
  • Chloroethoxy () : The chloro group enables SN2 reactions, useful for alkylation or cross-coupling strategies.

Molecular Weight and Solubility

  • The target compound’s molecular weight is expected to exceed 350 g/mol (estimated), significantly higher than analogs due to dual Boc groups and extended sulfur-acetyl chain. This reduces aqueous solubility compared to (223.31 g/mol) or (235.70 g/mol).
  • Compounds with sulfonyl () or thioacetate () groups exhibit moderate polarity, balancing organic and aqueous solubility.

Stability and Reactivity

  • Thioethers (Target, ) : Resistant to hydrolysis but susceptible to oxidation.
  • Sulfonyl () : Highly stable under acidic/basic conditions, ideal for long-term storage.
  • Thioesters () : Rapid hydrolysis at neutral/basic pH limits utility in aqueous systems.

Notes on Evidence Discrepancies

  • CAS 954376-24-0 ( vs. ): lists the correct molecular formula (C₁₀H₁₉NO₃S), while erroneously states C₁₀H₁₀N₂O₂, likely due to a typographical error. The structure in aligns with the thioacetate and N-methyl functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.